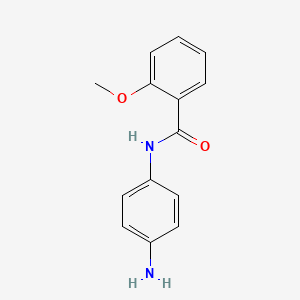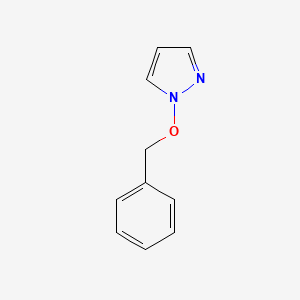
1H-Pyrazole, 1-(phenylmethoxy)-
Overview
Description
Scientific Research Applications
Supramolecular Materials
Researchers have explored the structural diversity of hydrogen-bonded 4-Aryl-3,5-Dimethylpyrazoles, including derivatives of 1H-Pyrazole, 1-(phenylmethoxy)-, for their potential in developing supramolecular materials. These compounds demonstrate significant versatility, with variations in thermal stability, fluorescence, and hydrogen-bonding ability based on terminal substituents, leading to the formation of different hydrogen-bonded structures. These properties are critical for the design and development of novel supramolecular materials with potential applications in various domains including materials science and nanotechnology (Moyano et al., 2021).
Molecular Synthesis and Characterization
The synthesis and molecular characterization of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have been extensively studied. These derivatives form complex hydrogen-bonded frameworks, exhibiting diverse structural motifs that are essential for understanding molecular interactions and the development of chemical sensors, pharmaceuticals, and advanced materials. The study of these compounds contributes to the broader field of organic synthesis and structural chemistry, facilitating the design of more complex molecules for various applications (Asma et al., 2018).
Potential Biological Activity
The crystal structure of 1-phenyl-3-methyl-5-[2′-(4″-phenylmethoxylphenyl) ethoxyl]pyrazole has been identified as a potential insect juvenile hormone mimic. This finding opens up avenues for research into the development of new agrochemicals aimed at pest control, highlighting the potential biological activities of 1H-Pyrazole, 1-(phenylmethoxy)- derivatives in non-pharmaceutical contexts (S. Dianqing et al., 2000).
Antioxidant Activity
Pyrazole derivatives, including those related to 1H-Pyrazole, 1-(phenylmethoxy)-, have been synthesized and evaluated for their antioxidant activity. These studies contribute to the search for new antioxidant compounds with potential applications in preventing oxidative stress-related diseases. The exploration of these derivatives enhances our understanding of the structure-activity relationship in antioxidants, which is crucial for the development of therapeutic agents (G. Lavanya et al., 2014).
Future Directions
Pyrazole derivatives, including “1H-Pyrazole, 1-(phenylmethoxy)-”, have been gaining interest in various research fields. They have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and development of biosensing systems . Future research may focus on harnessing these properties for various applications .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It is known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
1-phenylmethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434833 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100159-47-5 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



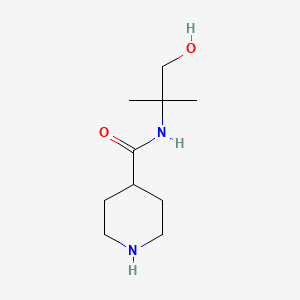

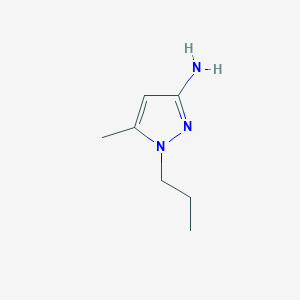
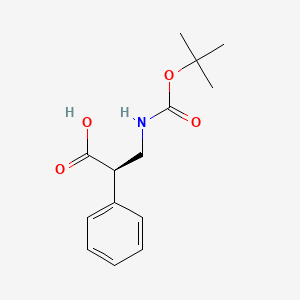
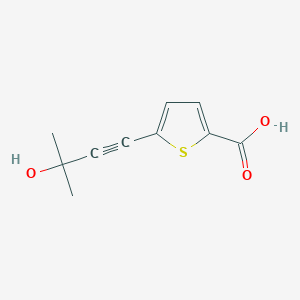
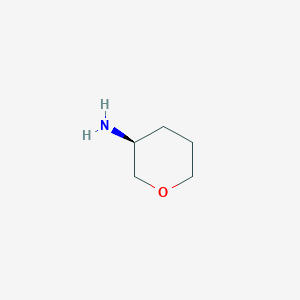
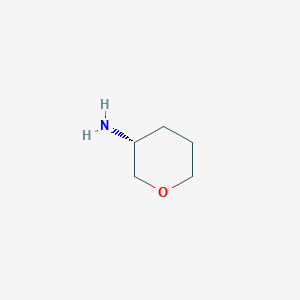

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

